molecular formula C21H27N3O2S B2676567 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 903327-44-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2676567
CAS No.: 903327-44-6
M. Wt: 385.53
InChI Key: HNMVRRYFKVKOKJ-UHFFFAOYSA-N
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Description

The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide is an intricate organic molecule that has garnered attention due to its unique structural properties. The inclusion of both isoquinoline and thiophene rings linked by an oxalamide bridge allows this compound to exhibit a range of chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the intermediate structures of isoquinoline and thiophene rings. A step-by-step approach includes:

  • Formation of 3,4-dihydroisoquinoline: : This is generally achieved through the Bischler-Napieralski reaction. In this reaction, a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid to form the isoquinoline nucleus.

  • Thiophene Ring Formation: : The thiophene ring can be synthesized via the Paal-Knorr synthesis where a 1,4-diketone reacts with elemental sulfur.

  • Linking via Oxalamide Bridge: : The coupling of these two ring systems is facilitated by oxalyl chloride in the presence of a base. This reaction results in the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production may involve streamlined methods such as flow chemistry to increase yield and efficiency. Using automated synthesizers can help in scaling up the production with stringent control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : Typically occurs at the thiophene ring, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions could occur at the isoquinoline ring leading to tetrahydroisoquinoline derivatives.

  • Substitution: : Electrophilic substitution can occur at the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

  • Oxidation: : Use of peracids like m-chloroperbenzoic acid.

  • Reduction: : Hydrogenation using palladium on carbon.

  • Substitution: : Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Tetrahydroisoquinoline derivatives.

  • Substitution: : Acylated derivatives at the thiophene ring.

Scientific Research Applications

This compound finds utility in various fields:

  • Chemistry: : It serves as a precursor for the synthesis of complex polycyclic compounds.

  • Biology: : Used in studying the interactions with various biological targets due to its bioactive scaffolds.

  • Medicine: : Potential candidate for drug discovery, especially targeting neurological diseases due to its isoquinoline moiety.

  • Industry: : Functions as a ligand in catalysis and a component in the development of electronic materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action in biological systems primarily revolves around its ability to interact with neurotransmitter receptors, affecting signal transduction pathways. The thiophene and isoquinoline rings may mimic endogenous ligands, facilitating binding to specific receptor sites, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-isobutyloxalamide: : Lacks the thiophene ring, potentially altering its electronic properties and biological activity.

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide: : Contains a furan ring instead of thiophene, influencing reactivity and bioavailability.

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-isobutyloxalamide: : Incorporates a pyridine ring, impacting its interaction with biological targets.

Uniqueness

The presence of the thiophene ring in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide offers distinct electronic properties and potential aromatic stabilization, making it a unique candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMVRRYFKVKOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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